

# (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid synonyms

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## Compound of Interest

**Compound Name:** (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid

**Cat. No.:** B016659

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An In-Depth Technical Guide to **(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid**: Synthesis, Properties, and Applications in Chiral Drug Development

This guide provides a comprehensive technical overview of **(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid**, a valuable chiral building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and key applications, with a focus on the scientific principles and practical considerations that underpin its use.

## Introduction

**(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid** is a versatile chiral intermediate prized for its role in the enantioselective synthesis of complex molecules. Its rigid dioxolanone ring structure, derived from (R)-malic acid, provides a well-defined stereochemical framework that is instrumental in the construction of chiral centers in target molecules. This guide will explore the synthesis of this compound, its key characteristics, and its application in the synthesis of biologically active compounds.

## Part 1: Nomenclature and Identification

A clear and unambiguous identification of chemical compounds is paramount in scientific research and development. **(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid** is known

by several synonyms and unique identifiers, which are crucial for accurate database searches and procurement.

Table 1: Synonyms and Identifiers

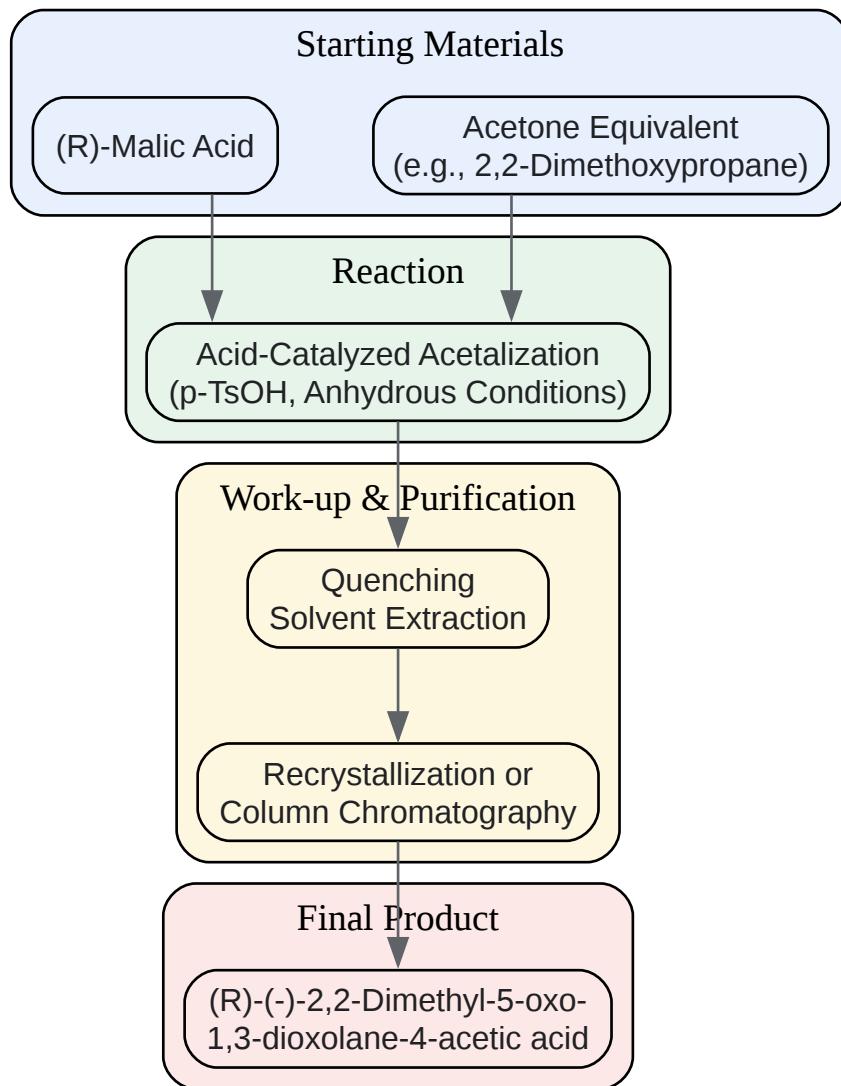
Identifier Type	Value
IUPAC Name	2-[(4R)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid
Common Synonyms	[(4R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic acid[1]
(R)-(-)-2,2-dimethyl-5-oxo-1,3-dioxolane-4-acetic	
[(R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl]acetic Acid[1]	
2-((R)-2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)acetic Acid[1]	
CAS Number	113278-68-5[2]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>5</sub> [2]
Molecular Weight	174.15 g/mol [2]
InChI Key	IDQOCLIWDMZKBZ-SCSAIBSYSA-N[2]
SMILES	CC1(C)O--INVALID-LINK--C(=O)O1[2]

## Part 2: Synthesis and Mechanism

The most common and efficient synthesis of **(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid** involves the acid-catalyzed acetalization of (R)-malic acid with an acetone equivalent. This method is advantageous as it starts from a readily available and enantiomerically pure natural product.

## Synthetic Workflow

The overall transformation is a protection reaction where the hydroxyl and one of the carboxyl groups of (R)-malic acid react to form a cyclic acetal and an ester, respectively.



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Caption: Synthetic workflow for **(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid**.

## Detailed Experimental Protocol

This protocol is adapted from the synthesis of the corresponding (S)-enantiomer and is expected to yield the (R)-enantiomer with high fidelity.[\[3\]](#)

Materials:

- (R)-Malic acid
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid monohydrate (p-TsOH·H<sub>2</sub>O)
- Anhydrous acetone
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- Hexane

**Procedure:**

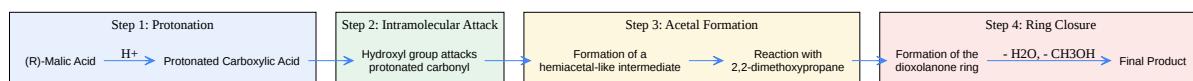
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-malic acid in anhydrous acetone.
- **Reagent Addition:** Add 2,2-dimethoxypropane to the solution. This serves as both a reactant and a water scavenger.
- **Catalysis:** Add a catalytic amount of p-toluenesulfonic acid monohydrate. The acid protonates the carbonyl oxygen of the carboxylic acid and the hydroxyl group, facilitating nucleophilic attack.
- **Reaction:** Stir the mixture at room temperature or gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
- **Extraction:** Extract the aqueous layer with ethyl acetate. The organic layers are combined.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

Self-Validation: The enantiomeric purity of the final product should be confirmed by measuring its specific optical rotation and comparing it with the literature value. The structure should be confirmed by spectroscopic methods (NMR, IR).

## Reaction Mechanism

The formation of the dioxolanone ring proceeds through an acid-catalyzed intramolecular esterification and acetal formation.



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Caption: Simplified mechanism of acid-catalyzed dioxolanone formation.

The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity. The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl. The resulting intermediate reacts with 2,2-dimethoxypropane to form the acetal, followed by ring closure to yield the final product. The use of an anhydrous solvent and a water scavenger like 2,2-dimethoxypropane is crucial to drive the equilibrium towards the product side.<sup>[4][5]</sup>

## Part 3: Physicochemical and Spectroscopic Data

A thorough characterization of the compound is essential for its use in synthesis. The following tables summarize its key physical and spectroscopic properties.

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Solid	<a href="#">[2]</a>
Melting Point	108-112 °C	<a href="#">[2]</a>
Optical Activity	$[\alpha]_{D}^{20} -3.5^{\circ}$ , c = 1 in chloroform	<a href="#">[2]</a>

Table 3: Spectroscopic Data

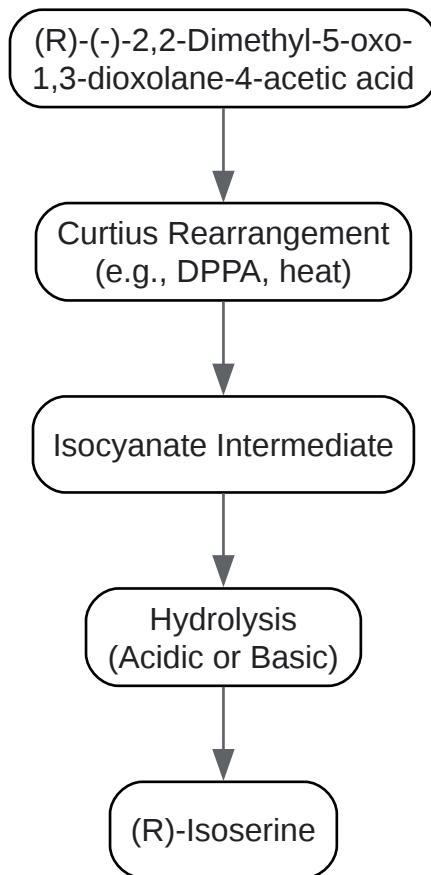
Spectroscopy	Key Features	Source
<sup>1</sup> H NMR	Characteristic peaks for the methyl groups of the acetal, the methylene protons of the acetic acid side chain, and the methine proton on the dioxolanone ring.	<a href="#">[6]</a>
<sup>13</sup> C NMR	Signals corresponding to the carbonyl carbons of the ester and carboxylic acid, the quaternary carbon of the acetal, and the other carbons in the molecule.	<a href="#">[6]</a>
FTIR	Strong absorption bands for the C=O stretching of the ester and carboxylic acid, and C-O stretching vibrations.	<a href="#">[6]</a>

## Part 4: Applications in Chiral Synthesis

**(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid** is a valuable chiral synthon. Its protected diacid functionality and defined stereocenter make it an ideal starting material for the synthesis of various complex chiral molecules.

## Case Study 1: Synthesis of (R)-Isoserine

(R)-Isoserine is a non-proteinogenic amino acid and a component of some natural products. It has also been investigated as a building block for glucagon receptor antagonists.[\[7\]](#)



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Caption: Synthetic route to (R)-Isoserine.

In this synthetic route, the carboxylic acid functionality of the starting material is converted to an isocyanate via a Curtius rearrangement. Subsequent hydrolysis of the isocyanate and the dioxolanone ring yields (R)-isoserine. The stereochemistry at the C4 position of the dioxolanone is directly transferred to the corresponding stereocenter in the final product.

## Case Study 2: Synthesis of Blepharismone

Blepharismone is a mating pheromone of the ciliate *Blepharisma japonicum*. The synthesis of this natural product highlights the utility of our title compound in constructing complex chiral

architectures.<sup>[7]</sup> The synthesis involves multiple steps where the chiral backbone provided by **(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid** is elaborated to form the final natural product. The specific stereochemistry of the starting material is crucial for obtaining the correct enantiomer of blepharismone.

## Conclusion

**(R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid** is a highly valuable and versatile chiral building block in organic synthesis. Its straightforward preparation from (R)-malic acid, coupled with its well-defined stereochemistry, makes it an attractive starting material for the enantioselective synthesis of a wide range of complex molecules, including pharmaceuticals and natural products. This guide has provided a detailed overview of its synthesis, properties, and applications, offering a solid foundation for its effective use in research and development.

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